DL-Aspartic acid-13C

説明

The exact mass of the compound L-Aspartic acid-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-amino(113C)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-GZPBOPPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([13C](=O)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583962 |

Source

|

| Record name | L-(1-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81201-97-0 |

Source

|

| Record name | L-(1-~13~C)Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81201-97-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to DL-Aspartic acid-13C for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Aspartic acid-13C is a stable isotope-labeled form of the non-essential amino acid DL-aspartic acid. In this isotopologue, one or more carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This substitution imparts a greater mass to the molecule without altering its chemical properties, making it an invaluable tool in a variety of research and analytical applications. Its primary utility lies in its function as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, as well as a tracer in metabolic flux analysis studies.[1][][3] This guide provides a comprehensive overview of this compound, its chemical structure, properties, and detailed experimental methodologies for its application.

Chemical Structure and Properties

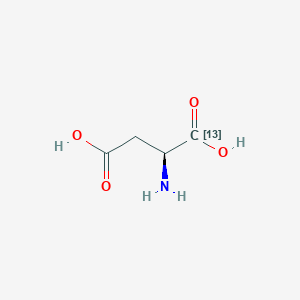

DL-Aspartic acid is a racemic mixture of the D- and L-enantiomers of aspartic acid. The ¹³C label can be incorporated at various positions within the molecule. A common commercially available form is DL-Aspartic acid-1-¹³C, where the carbon atom of one of the carboxyl groups is substituted with ¹³C.

Caption: Chemical Structure of DL-Aspartic acid-1-¹³C

Quantitative Data Summary

The following table summarizes the key quantitative data for various isotopologues of this compound.

| Property | Value | Source |

| DL-Aspartic acid-1-¹³C | ||

| Molecular Formula | C₃¹³CH₇NO₄ | MedChemExpress |

| Molecular Weight | 134.10 g/mol | MedChemExpress |

| CAS Number | 137168-39-9 | MedChemExpress |

| Isotopic Purity | ≥99% | MedChemExpress |

| Chemical Purity | ≥98% | MedChemExpress |

| DL-Aspartic acid-4-¹³C | ||

| Molecular Formula | C₃¹³CH₇NO₄ | Cambridge Isotope Laboratories |

| Molecular Weight | 134.1 g/mol | Cambridge Isotope Laboratories |

| CAS Number | 68315-35-5 | Cambridge Isotope Laboratories |

| Isotopic Purity | 99% | Cambridge Isotope Laboratories |

| Chemical Purity | 98% | Cambridge Isotope Laboratories |

| L-Aspartic acid-¹³C₄ | ||

| Molecular Formula | ¹³C₄H₇NO₄ | Cambridge Isotope Laboratories |

| Molecular Weight | 137.09 g/mol | Cambridge Isotope Laboratories |

| Isotopic Purity | 97-99% | Cambridge Isotope Laboratories |

| Chemical Purity | 98% | Cambridge Isotope Laboratories |

Applications in Research and Drug Development

Stable isotope-labeled compounds like this compound are crucial for enhancing the accuracy and reliability of analytical measurements.[4]

-

Internal Standard in Mass Spectrometry: In quantitative proteomics and metabolomics, a known amount of the ¹³C-labeled amino acid is spiked into a biological sample.[4] Since the labeled and unlabeled forms of the amino acid have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer.[4] The mass difference allows for their distinct detection. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, correcting for sample loss during preparation and variations in instrument response.[4]

-

Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique used to investigate the flow of metabolites through biochemical pathways.[5][6] Cells are cultured in a medium containing a ¹³C-labeled substrate, such as ¹³C-glucose or a ¹³C-amino acid. The labeled atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using MS or NMR, the relative activities of different metabolic pathways can be determined.[5][6]

Experimental Protocols

1. Quantitative Analysis of Amino Acids in Biological Fluids using LC-MS/MS with this compound as an Internal Standard

This protocol provides a detailed methodology for the quantification of aspartic acid in a biological matrix, such as plasma or urine, using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation) [7][8]

-

Thaw frozen biological samples (e.g., plasma, urine) on ice.

-

To a 50 µL aliquot of the sample, add 5 µL of 30% sulfosalicylic acid solution to precipitate proteins.[8]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer a known volume of the clear supernatant to a new microcentrifuge tube.

-

Add a known amount of this compound internal standard solution. The final concentration of the internal standard should be close to the expected concentration of the endogenous analyte.

-

Vortex the mixture for 30 seconds.

-

The sample is now ready for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar analytes like amino acids.[9][10] An example is an Agilent InfinityLab Poroshell 120 HILIC-Z column.[9]

-

Mobile Phase A: 20 mM ammonium formate in water, pH 3.[9]

-

Mobile Phase B: 9:1 (v/v) acetonitrile/water with 20 mM ammonium formate.[9]

-

Gradient Elution:

-

0-1 min: 95% B

-

1-5 min: Linear gradient to 50% B

-

5-6 min: Hold at 50% B

-

6.1-8 min: Return to 95% B and re-equilibrate.

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS/MS Detection (MRM Mode):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Aspartic Acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically on the specific instrument.

-

This compound (labeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically on the specific instrument. The precursor ion will be shifted by the number of ¹³C atoms.

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.

-

c. Data Analysis

-

Integrate the peak areas for both the unlabeled aspartic acid and the ¹³C-labeled internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve using a series of standards with known concentrations of unlabeled aspartic acid and a constant concentration of the internal standard.

-

Determine the concentration of aspartic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualization of Experimental Workflow

Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.

This compound is a versatile and essential tool for researchers, scientists, and drug development professionals. Its application as an internal standard significantly improves the accuracy and precision of quantitative analyses, while its use as a tracer in metabolic flux studies provides deep insights into cellular metabolism. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in various research settings.

References

- 1. waters.com [waters.com]

- 3. benchchem.com [benchchem.com]

- 4. research.vu.nl [research.vu.nl]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 9. agilent.com [agilent.com]

- 10. azolifesciences.com [azolifesciences.com]

An In-depth Technical Guide to DL-Aspartic acid-13C: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of DL-Aspartic acid-13C, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details experimental protocols for its analysis and explores its role in metabolic research, serving as a valuable resource for scientists in academia and the pharmaceutical industry.

Core Physical and Chemical Properties

This compound is a non-proteinogenic amino acid where one or more carbon atoms have been replaced with the stable isotope ¹³C. This isotopic labeling makes it an invaluable tracer in metabolic studies and an internal standard for quantitative analysis.

General Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | [1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Chemical Identifiers and Molecular Characteristics of DL-Aspartic acid-1-¹³C

| Identifier | Value | Reference |

| Molecular Formula | C₃¹³CH₇NO₄ | [1] |

| Molecular Weight | 134.10 g/mol | [1][2] |

| CAS Number | 137168-39-9 | [1][2] |

| SMILES | OC(CC(N)--INVALID-LINK--=O)=O | [1] |

| InChI | InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i4+1 | [2] |

| InChIKey | CKLJMWTZIZZHCS-AZXPZELESA-N | [2] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | >300 °C (decomposition) | [2] |

| Solubility | Soluble in water. Solubility of unlabeled L-Aspartic acid is 5390 mg/L at 25 °C. | [3] |

| logP | -2.8 (for unlabeled DL-Aspartic acid) | [4] |

Experimental Protocols

The accurate characterization and quantification of this compound are paramount for its effective use in research. Below are detailed methodologies for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique to confirm the isotopic labeling and purity of this compound.

Objective: To acquire ¹H and ¹³C NMR spectra to verify the structure and determine the position and extent of ¹³C labeling.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., D₂O)

-

NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of D₂O in a clean, dry NMR tube.

-

Gently vortex the tube to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-5 seconds.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans (due to the lower natural abundance and gyromagnetic ratio of ¹³C, even when enriched), spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced.

-

Process the spectrum similarly to the ¹H spectrum. The chemical shift will confirm the position of the label.

-

Expected Results: The ¹H NMR spectrum will show signals corresponding to the protons in the molecule. The ¹³C NMR spectrum will exhibit a significantly intensified signal at the chemical shift corresponding to the isotopically labeled carbon atom, confirming the position of the ¹³C label. For DL-Aspartic acid-1-¹³C, this will be one of the carboxyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to quantify its incorporation into biological systems.

Objective: To determine the mass-to-charge ratio (m/z) of the labeled compound and its fragments.

Materials and Equipment:

-

This compound sample

-

Solvent (e.g., methanol/water mixture)

-

Mass spectrometer (e.g., LC-MS or GC-MS)

-

Appropriate column for chromatography

Procedure for LC-MS:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water).

-

-

Instrument Setup:

-

Equilibrate the LC-MS system with the initial mobile phase.

-

Set the electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature) to optimal values for amino acid analysis.

-

Calibrate the mass spectrometer using a standard calibration solution.

-

-

Data Acquisition:

-

Inject the sample onto the LC column.

-

Acquire data in full scan mode to detect the molecular ion. The expected [M+H]⁺ for DL-Aspartic acid-1-¹³C is approximately 135.04.

-

If necessary, perform fragmentation (MS/MS) to confirm the structure.

-

Procedure for GC-MS (after derivatization):

-

Derivatization: Amino acids are not volatile and require derivatization before GC-MS analysis. A common method is silylation (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

-

Dry the sample completely.

-

Add the derivatizing agent and a suitable solvent (e.g., acetonitrile).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

-

-

Instrument Setup:

-

Set the GC oven temperature program to separate the derivatized amino acid.

-

Set the mass spectrometer to scan a relevant mass range.

-

-

Data Acquisition:

-

Inject the derivatized sample into the GC.

-

The mass spectrum will show the molecular ion and characteristic fragments of the derivatized, ¹³C-labeled aspartic acid.

-

Applications in Research and Drug Development

This compound is a versatile tool with significant applications in understanding cellular metabolism and in the drug development pipeline.

-

Metabolic Flux Analysis (MFA): As a stable isotope tracer, it is used to track the metabolic fate of aspartate in central carbon metabolism. By measuring the incorporation of ¹³C into downstream metabolites, researchers can quantify the rates (fluxes) of various metabolic pathways.[5][6]

-

Internal Standard: Due to its identical chemical properties but different mass from its unlabeled counterpart, it serves as an ideal internal standard for accurate quantification of DL-aspartic acid in complex biological samples by mass spectrometry.[1]

-

NMR-based Structural Biology: While less common for a small molecule like aspartic acid itself, ¹³C labeling is a cornerstone of NMR studies for determining the three-dimensional structure of proteins.

Visualizations

Experimental Workflow for Metabolic Flux Analysis

References

- 1. DL-天冬氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 2. L-Aspartic Acid | C4H7NO4 | CID 5960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (+-)-Aspartic Acid | C4H7NO4 | CID 424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

Distinguishing DL-Aspartic Acid-13C and L-Aspartic Acid-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biochemical and pharmaceutical research, the precise understanding and differentiation of stereoisomers are paramount. This guide provides a comprehensive technical overview of the distinctions between DL-Aspartic acid-13C and L-Aspartic acid-13C, focusing on their fundamental chemical differences, analytical separation, and distinct biological roles. The incorporation of the stable isotope carbon-13 (¹³C) in these molecules offers a powerful tool for tracing their metabolic fates and understanding their mechanisms of action in complex biological systems.

Core Chemical and Physical Distinctions

Aspartic acid is a chiral amino acid, existing as two non-superimposable mirror images, or enantiomers: L-Aspartic acid and D-Aspartic acid. The designation "¹³C" indicates that one or more of the four carbon atoms in the aspartic acid molecule have been replaced with the carbon-13 isotope. This isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass signature for detection by mass spectrometry and a unique nuclear spin for nuclear magnetic resonance (NMR) spectroscopy.

L-Aspartic acid-13C refers to the isotopically labeled form of the pure L-enantiomer. In contrast, This compound is a racemic mixture, containing equal amounts (a 50:50 ratio) of L-Aspartic acid-13C and D-Aspartic acid-13C.[1][2][3] This fundamental difference in stereochemical composition gives rise to distinct physical properties, most notably their interaction with plane-polarized light. L-Aspartic acid is dextrorotatory (rotates plane-polarized light to the right), while D-Aspartic acid is levorotatory (rotates it to the left). A racemic mixture, such as DL-Aspartic acid, is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[4][5]

Data Presentation: Physicochemical Properties

| Property | L-Aspartic Acid | D-Aspartic Acid | DL-Aspartic Acid |

| Molecular Formula | C₄H₇NO₄ | C₄H₇NO₄ | C₄H₇NO₄ |

| Molecular Weight (unlabeled) | 133.10 g/mol | 133.10 g/mol | 133.10 g/mol |

| Melting Point | 270-271 °C | ~270 °C | >300 °C (decomposes) |

| Specific Optical Rotation | +25.0° (c=2, 5M HCl) | -23.8° to -25.8° (c=5, 5N HCl) | 0° |

| Solubility in Water (25 °C) | 5.36 g/L | Soluble | 4.5 g/L |

Note: The ¹³C labeling results in a slight increase in molecular weight depending on the number of ¹³C atoms incorporated, but does not significantly alter the macroscopic physical properties listed above.

Biological Significance and Signaling Pathways

The stereochemistry of aspartic acid dictates its biological function.

L-Aspartic Acid: As one of the 20 proteinogenic amino acids, L-aspartic acid is a fundamental building block of proteins.[6] It is also a key intermediate in several metabolic pathways, including the urea cycle and gluconeogenesis.[7][8] In the urea cycle, L-aspartate donates a nitrogen atom for the synthesis of argininosuccinate, a crucial step in the detoxification of ammonia. In gluconeogenesis, L-aspartate can be converted to oxaloacetate, a precursor for glucose synthesis.[9]

D-Aspartic Acid: While less abundant, D-aspartic acid plays significant roles in the nervous and neuroendocrine systems.[2] It acts as a signaling molecule, modulating neurotransmission and hormone production.[2][10] In the neuroendocrine system, D-aspartic acid is involved in the synthesis and release of hormones such as testosterone and luteinizing hormone.[11][12]

Visualization of Key Signaling Pathways

Experimental Protocols for Differentiation and Analysis

The differentiation and quantification of L- and D-aspartic acid, especially when isotopically labeled, require specialized analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers.[5]

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is essential. For underivatized amino acids like aspartic acid, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based columns) are effective.[5]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of water, an organic modifier (e.g., methanol), and an acidic additive (e.g., formic acid).[5] The exact composition needs to be optimized to achieve the best separation.

-

Sample Preparation: The this compound or L-Aspartic acid-13C sample is dissolved in the mobile phase or a compatible solvent.

-

Chromatographic Run: The sample is injected into the HPLC system. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and, thus, separation.

-

Detection: A standard HPLC detector (e.g., UV-Vis) can be used. For isotopically labeled compounds, coupling the HPLC to a mass spectrometer (LC-MS) allows for sensitive and specific detection of the ¹³C-labeled enantiomers.

References

- 1. Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS) - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 9. Gluconeogenesis - Wikipedia [en.wikipedia.org]

- 10. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to DL-Aspartic Acid-¹³C: Commercial Availability and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape and key research applications of DL-Aspartic acid-¹³C. This stable isotope-labeled amino acid serves as a critical tool in metabolic research, drug development, and quantitative proteomics. This document details commercially available sources, provides pricing information, and outlines generalized experimental protocols for its use in metabolic tracing, nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Commercial Suppliers and Pricing

The availability of DL-Aspartic acid-¹³C varies among suppliers in terms of isotopic purity, position of the ¹³C label, and quantity. The following table summarizes offerings from prominent commercial suppliers. Please note that pricing is subject to change and may not be publicly available for all vendors without an institutional account.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Quantity | Price (USD) |

| MedChemExpress | DL-Aspartic acid-¹³C | HY-W015824S | >99% | 1 mg | Inquire |

| 5 mg | Inquire | ||||

| 10 mg | Inquire | ||||

| Sigma-Aldrich | DL-Aspartic acid-1-¹³C | 492345 | 99 atom % ¹³C | Various | Login required |

| DL-Aspartic acid-1,4-¹³C₂ | 743603 | 99 atom % ¹³C | Various | Login required | |

| Thermo Scientific | DL-Aspartic acid, 99+% | AC105030050 | Not specified for ¹³C | 5 g | ~$30 |

| (Note: This is for unlabeled DL-Aspartic acid, ¹³C variants may be available through their custom synthesis services) | |||||

| CP Lab Safety | DL-Aspartic acid-1-¹³C | CLM-1571-0.1 | min 99 atom% ¹³C | 250 mg | $1,407.50 - $1,560.79[1] |

| Cambridge Isotope Laboratories, Inc. | L-Aspartic acid (¹³C₄, 97-99%) | CDNLM-6803-PK | 97-99% | 0.25 g | $1123[2] |

| L-Aspartic acid (¹³C₄, 99%; ¹⁵N, 99%) | CNLM-544-H-0.25 | 99% | Inquire | Inquire[3] | |

| Eurisotop (a subsidiary of CIL) | DL-ASPARTIC ACID (4-¹³C, 99%) | CLM-518-PK | 99% | 0.25 g | €446.20 |

| 0.5 g | €638.30 | ||||

| 1 g | €1,016.60[4] |

Core Applications and Experimental Methodologies

DL-Aspartic acid-¹³C is primarily utilized as a tracer in metabolic studies to elucidate biochemical pathways and quantify metabolic fluxes.[5] Its incorporation into cellular metabolites allows for their detection and analysis by NMR and MS.

Metabolic Flux Analysis (MFA)

Generalized Experimental Protocol for ¹³C-MFA in Cell Culture:

-

Cell Culture Preparation: Culture cells in a standard medium to the desired cell density.

-

Isotope Labeling: Replace the standard medium with a medium containing a known concentration of DL-Aspartic acid-¹³C. The exact concentration and labeling duration will depend on the specific cell line and the metabolic pathway under investigation.

-

Metabolite Extraction: After the desired incubation period, rapidly quench metabolic activity and harvest the cells. Extract intracellular metabolites using a suitable solvent system (e.g., a cold methanol/water/chloroform mixture).

-

Sample Preparation for Analysis:

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the extracted metabolites to increase their volatility.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, samples may be directly analyzed or may require chromatographic separation prior to infusion into the mass spectrometer.

-

-

Data Acquisition and Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distribution in metabolites downstream of aspartate metabolism. This data is then used in computational models to calculate metabolic fluxes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine the position of the ¹³C label within a molecule, providing valuable information about the specific metabolic pathways that have been active.

Generalized Protocol for ¹³C-NMR Sample Preparation:

-

Metabolite Extraction: Follow the same extraction procedure as for MFA to obtain a sample of intracellular metabolites.

-

Sample Purification: Depending on the complexity of the extract and the concentration of the target metabolite, further purification using techniques like HPLC may be necessary.

-

NMR Sample Preparation:

-

Dissolve the purified metabolite extract in a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to an NMR tube.

-

Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.

-

-

NMR Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. Specific pulse sequences and acquisition parameters will need to be optimized for the sample and the desired information.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to detect and quantify the incorporation of ¹³C into various metabolites.

Generalized Experimental Workflow for LC-MS based Metabolic Tracing:

-

Cell Culture and Labeling: Grow cells and introduce DL-Aspartic acid-¹³C as described in the MFA protocol.

-

Metabolite Extraction: Extract intracellular metabolites.

-

LC-MS Analysis:

-

Inject the metabolite extract into a liquid chromatography system for separation of the components.

-

The separated components are then introduced into the mass spectrometer.

-

The mass spectrometer is set to detect the mass-to-charge ratio of the expected metabolites and their ¹³C-labeled isotopologues.

-

-

Data Analysis: The relative abundance of the different isotopologues is determined from the mass spectra, which provides information on the extent of ¹³C incorporation and the activity of the metabolic pathways.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by the isotopic nature of DL-Aspartic acid-¹³C are not established, its utility lies in tracing the flow of the aspartate carbon backbone through central metabolic pathways. One such fundamental pathway is the conversion of aspartate to other amino acids and its entry into the TCA cycle.

Conclusion

DL-Aspartic acid-¹³C is a valuable research tool for scientists in academia and industry. Its commercial availability from a range of suppliers facilitates its use in sophisticated analytical techniques aimed at unraveling the complexities of cellular metabolism. While detailed, compound-specific experimental protocols are often developed and optimized within individual research laboratories, the generalized methodologies presented in this guide provide a solid foundation for the application of DL-Aspartic acid-¹³C in metabolic flux analysis, NMR spectroscopy, and mass spectrometry. These techniques are instrumental in advancing our understanding of cellular physiology and are critical in the development of new therapeutic agents.

References

- 1. calpaclab.com [calpaclab.com]

- 2. L-Aspartic acid (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]

- 4. DL-ASPARTIC ACID | Eurisotop [eurisotop.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Applications of 13C Labeled Amino Acids in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids, particularly those incorporating Carbon-13 (¹³C), have become indispensable tools in modern life sciences research.[1] By replacing the naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can trace the metabolic fate of amino acids and the proteins into which they are incorporated.[2][3] This powerful technique provides unparalleled insights into complex biological processes, from cellular metabolism to protein dynamics and signaling networks. This guide delves into the key applications of ¹³C labeled amino acids, providing in-depth technical details, experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals.

The primary applications covered in this guide are:

-

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A robust method for accurately quantifying relative changes in protein abundance between different cell populations.[4][5]

-

¹³C Metabolic Flux Analysis (¹³C-MFA): A powerful technique to elucidate and quantify the rates (fluxes) of intracellular metabolic pathways.[3][6][7]

-

Protein Turnover Studies: Measuring the rates of protein synthesis and degradation to understand protein dynamics within a cell or organism.[8][9]

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling strategy for the accurate quantification of thousands of proteins from complex samples.[5][10] The principle lies in growing two or more cell populations in media that are identical except for the isotopic composition of specific essential amino acids.[4] One population is cultured in "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in "heavy" medium containing the ¹³C-labeled counterpart (e.g., ¹³C₆-Arginine).[11]

After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acids, the cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).[5][12] The samples are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry (MS).[10][13] Peptides containing the "light" and "heavy" amino acids are chemically identical but have a distinct mass difference, allowing for their relative quantification based on the signal intensities in the mass spectrometer.[1]

Key Applications of SILAC:

-

Differential Protein Expression Analysis: Comparing protein abundance between different cellular states, such as healthy vs. diseased cells or treated vs. untreated cells.[12]

-

Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs like phosphorylation, ubiquitination, and acetylation.[12]

-

Protein-Protein Interaction Studies: Identifying specific interaction partners by quantifying proteins that co-purify with a protein of interest.

-

Drug Target Identification and Mechanism of Action Studies: Identifying the protein targets of drugs and elucidating their downstream effects on cellular signaling pathways.[12]

-

Secretome Analysis: Studying proteins secreted by cells into the culture medium.[12]

Experimental Protocol: A Step-by-Step Guide to a Typical SILAC Experiment

This protocol outlines the key steps for a standard two-plex SILAC experiment.

1. Cell Culture and Labeling (Adaptation Phase):

- Select two populations of the same cell line.

- Culture one population in "light" SILAC medium containing natural L-Arginine and L-Lysine.

- Culture the second population in "heavy" SILAC medium containing ¹³C₆-L-Arginine and ¹³C₆-L-Lysine.

- Crucial Step: Ensure cells undergo at least five to six cell doublings to achieve >97% incorporation of the labeled amino acids. This can be verified by a preliminary mass spectrometry analysis.[14]

2. Experimental Treatment:

- Once complete labeling is confirmed, treat the cell populations according to the experimental design. For example, treat the "heavy" labeled cells with a drug of interest and the "light" labeled cells with a vehicle control.

3. Cell Lysis and Protein Extraction:

- Harvest both cell populations.

- Wash the cells with ice-cold PBS.

- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

- Quantify the protein concentration in each lysate.

4. Sample Mixing and Protein Digestion:

- Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 1:1 ratio).[12]

- The mixed protein sample can be processed in one of two ways:

- In-gel digestion: Separate proteins by SDS-PAGE, excise the gel bands, and perform in-gel digestion with trypsin.[15]

- In-solution digestion: Directly digest the protein mixture in solution using trypsin.[10]

- Trypsin cleaves C-terminal to arginine and lysine residues, ensuring that most resulting peptides (except the C-terminal peptide) will contain a labeled amino acid.[3]

5. LC-MS/MS Analysis:

- Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][13]

6. Data Analysis:

- Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[5] This ratio directly reflects the relative abundance of the protein in the two samples.

Quantitative Data Presentation

The results of a SILAC experiment are typically presented as ratios of protein abundance between the two conditions. The following table provides an example of how quantitative data from a SILAC experiment studying the effect of an EGFR inhibitor might be presented.

| Protein | Gene | H/L Ratio | -log10(p-value) | Regulation |

| Epidermal growth factor receptor | EGFR | 0.45 | 4.2 | Down-regulated |

| Shc-transforming protein 1 | SHC1 | 0.52 | 3.8 | Down-regulated |

| Growth factor receptor-bound protein 2 | GRB2 | 0.95 | 0.5 | Unchanged |

| Mitogen-activated protein kinase 1 | MAPK1 | 0.60 | 3.1 | Down-regulated |

| Proliferating cell nuclear antigen | PCNA | 0.98 | 0.3 | Unchanged |

Table 1: Example of quantitative data from a SILAC experiment investigating the effects of an EGFR inhibitor on protein expression. H/L Ratio represents the ratio of protein abundance in the inhibitor-treated (Heavy) vs. control (Light) cells.

Visualization of SILAC Workflow

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a cell.[3][6][7] It involves introducing a ¹³C-labeled substrate, such as glucose or glutamine, into the cell culture medium.[2][3] As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites.[3] By measuring the isotopic labeling patterns of these metabolites, typically protein-bound amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can computationally deduce the intracellular metabolic fluxes.[6][16]

Key Applications of ¹³C-MFA:

-

Mapping Cellular Metabolism: Understanding how cells utilize nutrients and rewire their metabolic pathways in different states, such as cancer.[11]

-

Metabolic Engineering: Identifying metabolic bottlenecks and guiding the engineering of microorganisms for the production of valuable chemicals.[7]

-

Drug Discovery: Elucidating the metabolic effects of drugs and identifying potential therapeutic targets.

-

Disease Research: Investigating metabolic dysregulation in diseases like diabetes and neurodegenerative disorders.

Experimental Protocol: A Step-by-Step Guide to a ¹³C-MFA Experiment

This protocol provides a general outline for a ¹³C-MFA experiment using GC-MS analysis of proteinogenic amino acids.

1. Experimental Design:

- Define the metabolic network of interest (e.g., glycolysis, TCA cycle).

- Choose an appropriate ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose for glycolysis and the pentose phosphate pathway, or [U-¹³C₅]glutamine for the TCA cycle).[17]

- Design parallel labeling experiments with different tracers to maximize the precision of flux estimations.[16]

2. Isotope Labeling Experiment:

- Culture cells in a medium containing the selected ¹³C-labeled substrate.

- Ensure cells reach a metabolic and isotopic steady state. This often requires culturing for a period that allows for several cell doublings.[18]

- Rapidly quench metabolism and harvest the cells.

3. Sample Preparation for GC-MS:

- Hydrolyze the cellular protein to release the constituent amino acids.

- Derivatize the amino acids to make them volatile for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).[19]

4. GC-MS Analysis:

- Separate the derivatized amino acids using gas chromatography.

- Analyze the mass isotopomer distributions of the amino acids using mass spectrometry.[18] The mass shifts in the fragment ions provide information about the incorporation of ¹³C.

5. Flux Estimation:

- Construct a stoichiometric model of the central carbon metabolism.

- Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the measured mass isotopomer distributions to the metabolic model.[20][21]

6. Statistical Analysis:

- Perform a goodness-of-fit analysis to ensure the model accurately describes the experimental data.

- Calculate confidence intervals for the estimated fluxes to assess their precision.[20]

Quantitative Data Presentation

The output of a ¹³C-MFA experiment is a set of flux values for the reactions in the metabolic model. These are often normalized to a specific uptake rate (e.g., glucose uptake rate).

| Reaction | Abbreviation | Flux (relative to Glucose uptake) |

| Glucose -> G6P | HK | 100.0 |

| G6P -> 6PG | G6PDH | 15.2 |

| F6P -> G3P | PFK | 84.8 |

| PYR -> AcCoA (Mitochondria) | PDH | 75.3 |

| α-KG -> SUC (TCA Cycle) | KGDH | 60.1 |

| MAL -> PYR | ME | 10.5 |

| GLN -> α-KG | GLUD | 45.0 |

Table 2: Example of metabolic flux data obtained from a ¹³C-MFA experiment in a cancer cell line. Fluxes are normalized to the glucose uptake rate.[17][21]

Visualization of Glycolysis and TCA Cycle Flux

Protein Turnover Studies

The abundance of a protein is determined by the balance between its synthesis and degradation. ¹³C-labeled amino acids can be used in "pulse-chase" experiments to measure these protein turnover rates.[8][12] In a typical experiment, cells are first cultured in a medium containing a "heavy" ¹³C-labeled amino acid (the "pulse"). The medium is then replaced with a "light" medium containing the unlabeled amino acid (the "chase"). By monitoring the rate at which the heavy-labeled proteins are replaced by light-labeled proteins over time using mass spectrometry, the degradation rate can be determined. Conversely, the synthesis rate can be measured by monitoring the incorporation of the heavy label over time.[10]

Key Applications of Protein Turnover Studies:

-

Understanding Proteome Dynamics: Gaining insights into how cells regulate their proteome in response to various stimuli.

-

Identifying Unstable Proteins: Identifying proteins with high turnover rates, which are often key regulatory proteins.

-

Drug Efficacy Studies: Assessing how drugs affect the synthesis or degradation of specific proteins.

-

Aging Research: Investigating changes in protein turnover associated with the aging process.

Experimental Protocol: A Step-by-Step Guide to a Protein Turnover Experiment

This protocol describes a dynamic SILAC approach for measuring protein turnover.

1. Cell Culture and Labeling:

- Culture cells in standard "light" medium.

- At the beginning of the experiment (t=0), switch the cells to a "heavy" medium containing a ¹³C-labeled amino acid (e.g., ¹³C₆-Lysine). This initiates the "pulse."

2. Time-Course Sample Collection:

- Harvest cells at various time points after the switch to the heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours).

3. Sample Preparation and Analysis:

- For each time point, lyse the cells, extract the proteins, and digest them with trypsin.

- Analyze the peptide mixtures by LC-MS/MS.

4. Data Analysis:

- For each protein, determine the ratio of the heavy-labeled peptide to the total peptide (heavy + light) at each time point.

- The rate of incorporation of the heavy label reflects the protein synthesis rate.

- Alternatively, for degradation studies, cells are fully labeled with the heavy amino acid and then switched to a light medium. The rate of disappearance of the heavy label is then measured.

- The turnover rate constant (k) can be calculated by fitting the data to an exponential decay or incorporation model. The protein half-life (t₁/₂) can then be calculated as ln(2)/k.

Quantitative Data Presentation

The results of a protein turnover study are typically presented as turnover rates or half-lives for individual proteins.

| Protein | Gene | Half-life (hours) | Turnover Rate (k) |

| Cyclin B1 | CCNB1 | 1.5 | 0.462 |

| p53 | TP53 | 0.33 | 2.100 |

| Actin, cytoplasmic 1 | ACTB | 48.0 | 0.014 |

| GAPDH | GAPDH | 72.0 | 0.010 |

| c-Myc | MYC | 0.5 | 1.386 |

Table 3: Example of protein turnover data. Proteins with short half-lives are often key regulatory proteins.[22][23][24]

Visualization of Protein Turnover Logic

Application in Drug Development: Elucidating Signaling Pathways

¹³C-labeled amino acids, particularly in the context of SILAC, are invaluable for understanding how drugs modulate cellular signaling pathways. By comparing the proteomic and phosphoproteomic profiles of cells treated with a drug versus a control, researchers can identify the drug's targets and map its downstream effects.

Case Study: Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key signaling molecule often dysregulated in cancer.[25] SILAC-based proteomics can be used to study the effects of EGFR inhibitors.

Experimental Design:

-

Light Cells: Control cells (e.g., treated with vehicle).

-

Heavy Cells: Cells treated with an EGFR inhibitor (e.g., Gefitinib).

By analyzing changes in protein expression and phosphorylation, researchers can map the drug's impact on the EGFR signaling cascade, including downstream pathways like the MAPK and PI3K/Akt pathways.[4]

Case Study: Dissecting the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism.[26][27] SILAC can be used to identify novel mTOR-interacting proteins and substrates.

Experimental Design:

-

Light Cells: Wild-type cells.

-

Heavy Cells: Cells with mTOR activity inhibited (e.g., by rapamycin treatment or genetic knockout).

By comparing the interactome of a specific mTOR complex component in light versus heavy cells, novel binding partners and regulatory mechanisms can be uncovered.[13][28]

Visualization of a Signaling Pathway: EGFR

Visualization of a Signaling Pathway: mTOR

Conclusion

¹³C-labeled amino acids are a cornerstone of modern biological research, enabling scientists to quantitatively explore the intricate and dynamic processes within living cells. From the precise quantification of the proteome with SILAC to the detailed mapping of metabolic pathways with ¹³C-MFA and the measurement of protein dynamics, these stable isotope tracers provide a depth of understanding that is unattainable with many other techniques. For researchers and professionals in drug development, the ability to elucidate drug mechanisms of action and their effects on cellular signaling and metabolism is critical for the advancement of new therapeutics. The continued development of mass spectrometry instrumentation and computational analysis tools will undoubtedly expand the applications and impact of ¹³C-labeled amino acids in the years to come.

References

- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. mTOR - Wikipedia [en.wikipedia.org]

- 13. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 19. shimadzu.com [shimadzu.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dynamic 13C-labeling experiments prove important differences in protein turnover rate between two Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]

- 27. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Analysis of the mTOR Interactome using SILAC technology revealed NICE-4 as a novel regulator of mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of DL-Aspartic Acid in Central Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Aspartic acid, a racemic mixture of the D- and L-enantiomers of the amino acid aspartate, plays a multifaceted role at the crossroads of central carbon metabolism. While the L-isomer is a well-established proteinogenic amino acid deeply integrated into core metabolic pathways, the D-isomer has emerged as a significant signaling molecule with its own distinct metabolic fate. This technical guide provides an in-depth exploration of the metabolic pathways and regulatory functions of both D- and L-aspartic acid, their enzymatic conversions that link them to the Krebs cycle and gluconeogenesis, and the experimental methodologies used to elucidate these connections.

L-Aspartic Acid: A Central Hub in Carbon and Nitrogen Metabolism

L-Aspartic acid is a non-essential amino acid that is intimately connected to central carbon metabolism through its relationship with the Krebs cycle intermediate, oxaloacetate.

Anaplerotic and Cataplerotic Roles

The primary entry and exit point for L-aspartate into central carbon metabolism is its reversible transamination to oxaloacetate, a key component of the Krebs cycle. This reaction is catalyzed by aspartate aminotransferase (AST) , also known as glutamic-oxaloacetic transaminase (GOT).[1]

-

Anaplerosis: The conversion of L-aspartate to oxaloacetate replenishes the Krebs cycle with intermediates, a process known as anaplerosis. This is particularly crucial in proliferating cells that have a high demand for biosynthetic precursors derived from the cycle.

-

Cataplerosis: Conversely, the synthesis of L-aspartate from oxaloacetate removes intermediates from the Krebs cycle (cataplerosis) to provide a building block for the synthesis of other essential biomolecules.

Key Metabolic Pathways Involving L-Aspartic Acid

L-aspartate serves as a critical precursor and intermediate in several major metabolic pathways:

-

Urea Cycle: L-aspartate provides one of the two nitrogen atoms in urea, condensing with citrulline to form argininosuccinate in a key step of the urea cycle for the detoxification of ammonia.[2][3][4]

-

Gluconeogenesis: Through its conversion to oxaloacetate, L-aspartate is a direct substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[5][6] Oxaloacetate is a starting point for the gluconeogenic pathway.

-

Malate-Aspartate Shuttle: This shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[7][8][9][10] L-aspartate is a key component of this shuttle, facilitating the movement of malate and α-ketoglutarate across the inner mitochondrial membrane.

-

Amino Acid and Nucleotide Synthesis: L-aspartate is a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and lysine. It is also a fundamental building block in the de novo synthesis of pyrimidine and purine nucleotides.

D-Aspartic Acid: From Neuromodulator to Metabolic Substrate

Initially recognized for its role as a neurotransmitter and neuromodulator in the central nervous system, D-aspartic acid also has a direct link to central carbon metabolism.[1][11]

Biosynthesis and Degradation

-

Biosynthesis: D-aspartate is synthesized from L-aspartate by the enzyme aspartate racemase .[11]

-

Degradation: The primary route for D-aspartate catabolism is its oxidative deamination to oxaloacetate, catalyzed by the FAD-dependent enzyme D-aspartate oxidase (DDO) .[12][13][14] This reaction directly channels the carbon skeleton of D-aspartate into the Krebs cycle. The other products of this reaction are ammonia and hydrogen peroxide.

Signaling and Metabolic Regulation

D-aspartate is a known agonist for the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor involved in synaptic plasticity, learning, and memory.[15] While its primary role is in neurotransmission, the activation of NMDA receptors can have downstream effects on cellular metabolism.

Quantitative Data on Key Enzymes

The flux of DL-aspartic acid into central carbon metabolism is governed by the kinetic properties of the enzymes that catalyze its conversion. The following tables summarize the available kinetic data for human D-aspartate oxidase and the cytoplasmic and mitochondrial isoenzymes of human aspartate aminotransferase.

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Conditions | Reference |

| Human D-Aspartate Oxidase (DDO) | D-Aspartate | 1.05 | 81.3 | pH 8.3, 25°C | [16] |

| D-Aspartate | 2.7 | - | pH 8.3 | [16] | |

| D-Aspartate | - | 68.4 | pH 8.3, 37°C | [16] | |

| D-Aspartate | - | 45.8 | pH 8.3, 37°C | [16] | |

| N-methyl D-aspartate | - | 73.6 | pH 8.3, 25°C | [16] | |

| D-Glutamate | - | 11.3 | pH 8.3, 25°C | [16] | |

| D-Asparagine | - | 8.3 | pH 8.3, 25°C | [16] | |

| Beef Kidney D-Aspartate Oxidase | D-Aspartate | 2.2 | 11.1 | pH 7.4, 4°C | [17] |

| O₂ | 0.17 | 11.1 | pH 7.4, 4°C | [17] |

| Enzyme Isoform | Substrate | K_m_ (mM) | Reference |

| Sheep Liver Cytoplasmic Aspartate Aminotransferase | L-Aspartate | 2.96 ± 0.20 | [18] |

| 2-Oxoglutarate | 0.093 ± 0.010 | [18] | |

| Sheep Liver Mitochondrial Aspartate Aminotransferase | L-Aspartate | 0.40 ± 0.12 | [18] |

| 2-Oxoglutarate | 0.98 ± 0.14 | [18] |

Experimental Protocols

Assay for D-Aspartate Oxidase (DDO) Activity in Tissue Homogenates

This protocol is adapted from methods used for measuring D-amino acid oxidase activity.[19]

Principle: The oxidative deamination of D-aspartate by DDO produces oxaloacetate, ammonia, and hydrogen peroxide. The rate of hydrogen peroxide production can be measured using a coupled enzymatic reaction that generates a colored product.

Materials:

-

Tissue sample

-

Homogenization buffer (e.g., 7 mM sodium pyrophosphate buffer, pH 8.3)

-

Reaction mixture:

-

100 mM D-aspartate

-

0.1 mM FAD

-

700 U/mL catalase in 133 mM sodium pyrophosphate buffer, pH 8.3

-

Horseradish peroxidase (HRP)

-

A chromogenic HRP substrate (e.g., Amplex Red)

-

-

Spectrophotometer

Procedure:

-

Homogenize the tissue sample in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 5,500 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (tissue lysate).

-

Prepare the reaction mixture containing D-aspartate, FAD, catalase, HRP, and the chromogenic substrate.

-

Add a known amount of the tissue lysate to the reaction mixture to initiate the reaction.

-

Incubate at 37°C.

-

Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.

-

Calculate the enzyme activity based on the rate of change in absorbance and a standard curve.

Assay for Aspartate Aminotransferase (AST) Activity

This protocol is based on commercially available colorimetric assay kits.

Principle: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and glutamate. The production of glutamate is then measured in a coupled enzymatic reaction that results in a colorimetric or fluorometric output.

Materials:

-

Sample (serum, plasma, tissue homogenate, or cell lysate)

-

AST Assay Buffer

-

AST Substrate (L-aspartate and α-ketoglutarate)

-

AST Enzyme Mix (containing enzymes for the coupled reaction)

-

AST Developer (containing the detection probe)

-

Glutamate Standard

-

96-well plate

-

Spectrophotometric or fluorometric plate reader

Procedure:

-

Prepare samples as required (e.g., homogenize tissue, lyse cells).

-

Prepare a glutamate standard curve.

-

Add samples and standards to the wells of a 96-well plate.

-

Prepare a Master Reaction Mix containing AST Assay Buffer, AST Enzyme Mix, and AST Developer.

-

Add the Master Reaction Mix to all wells.

-

Add the AST Substrate to initiate the reactions.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the AST activity in the samples by comparing their readings to the glutamate standard curve.

¹³C-DL-Aspartic Acid Metabolic Flux Analysis Protocol

This protocol outlines a general workflow for tracing the metabolic fate of DL-aspartic acid using stable isotope labeling followed by mass spectrometry.

Principle: Cells or organisms are cultured with ¹³C-labeled DL-aspartic acid. The labeled carbon atoms are incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopomer distribution of these metabolites, allowing for the quantification of metabolic fluxes through various pathways.

Materials:

-

Cell culture or animal model

-

Culture medium or diet containing ¹³C-labeled DL-aspartic acid (e.g., [U-¹³C₄]DL-aspartic acid)

-

Metabolite extraction solution (e.g., 80% methanol)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Labeling: Culture cells or feed animals with the ¹³C-labeled DL-aspartic acid for a defined period to achieve isotopic steady-state.

-

Quenching and Extraction: Rapidly quench metabolic activity (e.g., with liquid nitrogen) and extract metabolites using a cold extraction solution.

-

Sample Preparation: Prepare the extracts for MS analysis (e.g., derivatization for GC-MS).

-

Mass Spectrometry Analysis: Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distributions of key metabolites in central carbon metabolism (e.g., Krebs cycle intermediates, other amino acids, glycolytic intermediates).

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for natural isotope abundance.

-

Use metabolic flux analysis (MFA) software to fit the measured mass isotopomer distributions to a metabolic network model.

-

Calculate the absolute or relative fluxes through the metabolic pathways of interest.

-

Visualizations of Key Metabolic Pathways

Metabolic Fate of DL-Aspartic Acid

The following diagram illustrates the primary entry points of both D- and L-aspartic acid into central carbon metabolism.

Caption: Metabolic fate of D- and L-Aspartic Acid.

The Malate-Aspartate Shuttle

This diagram details the components and reactions of the malate-aspartate shuttle, which is crucial for mitochondrial respiration.

Caption: The Malate-Aspartate Shuttle.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

This diagram outlines the key steps in a typical metabolic flux analysis experiment using stable isotope tracers.

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

DL-Aspartic acid occupies a pivotal position in cellular metabolism. The L-enantiomer is a fundamental component of central carbon and nitrogen metabolism, directly linking amino acid and nucleotide biosynthesis with the Krebs cycle and energy production. The D-enantiomer, while primarily known for its role in neuronal signaling, is also directly catabolized into a key Krebs cycle intermediate. Understanding the intricate balance and flux of these two isomers is critical for researchers in metabolic diseases, neuroscience, and oncology. The experimental protocols and analytical workflows detailed in this guide provide a framework for further investigation into the dynamic role of DL-aspartic acid in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. MetDraw: automated visualization of genome-scale metabolic network reconstructions and high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. (13)C-based metabolic flux analysis. [sonar.ch]

- 13. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 14. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 15. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 18. d-nb.info [d-nb.info]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Stable Isotope Labeling with 13C

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stable Isotope Labeling with 13C

Stable isotope labeling using Carbon-13 (¹³C) is a powerful and indispensable technique in modern biological and pharmaceutical research. Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, making them safe for handling and ideal for in vivo studies in humans.[1] The core principle of ¹³C labeling lies in replacing the naturally abundant ¹²C atoms in a molecule with ¹³C atoms. This "labeling" allows researchers to trace the metabolic fate of compounds through complex biological systems.[2]

By introducing ¹³C-labeled substrates, such as glucose or amino acids, into cells, tissues, or whole organisms, scientists can track the flow of carbon atoms through metabolic pathways.[2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the incorporation of ¹³C into various metabolites.[2] This provides a dynamic snapshot of cellular metabolism, offering invaluable insights into the regulation of metabolic networks in health and disease, and the mechanism of action of drugs.[1][2]

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of ¹³C stable isotope labeling, with a focus on metabolic flux analysis and quantitative proteomics, key areas in drug discovery and development.

Core Applications of 13C Labeling

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is considered the gold standard for quantifying the rates of metabolic reactions (fluxes) within a cell.[2] By measuring the distribution of ¹³C isotopes in downstream metabolites, ¹³C-MFA can create a detailed map of the activity of central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] This is crucial for understanding how metabolic pathways are rewired in diseases like cancer and for identifying potential therapeutic targets.[4][5]

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique for quantitative proteomics.[6][7] In SILAC, cells are cultured in media containing either "light" (natural abundance) or "heavy" (¹³C-labeled) essential amino acids, such as arginine and lysine.[7] This leads to the incorporation of the labeled amino acids into all newly synthesized proteins.[7] By comparing the mass spectra of peptides from "light" and "heavy" cell populations, researchers can accurately quantify differences in protein abundance and determine protein turnover rates (synthesis and degradation).[6][7] This is particularly valuable for studying the effects of drugs on the proteome and identifying drug targets.[7]

Experimental Design and Protocols

Tracer Selection in ¹³C-MFA

The choice of the ¹³C-labeled tracer is a critical step in designing an informative MFA experiment. Different tracers provide varying degrees of resolution for different pathways. For example, [1,2-¹³C₂]glucose is highly effective for quantifying fluxes in the pentose phosphate pathway and upper glycolysis, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle.[3][8][9] Parallel labeling experiments using multiple tracers can provide a more comprehensive and accurate flux map.[4]

Table 1: Comparison of Common ¹³C-Labeled Glucose Tracers for Metabolic Flux Analysis [3][8][9]

| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |

| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Provides high precision for fluxes in the PPP and upper glycolysis. Considered one of the best single tracers for overall network analysis. | May provide less resolution for the TCA cycle compared to other tracers. |

| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, Lipogenesis | Labels all carbons, providing a general overview of glucose metabolism and its downstream pathways. Commonly used in combination with other tracers. | Can be less informative for specific pathways like the PPP compared to positionally labeled tracers. |

| [1-¹³C]Glucose | Glycolysis, PPP | Historically common, provides information on the relative activity of glycolysis and the PPP. | Generally outperformed by other tracers for overall flux precision. |

| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis | Excellent for probing TCA cycle activity and glutamine metabolism. | Provides limited information on glycolytic pathways. |

Detailed Experimental Protocol: ¹³C-Metabolic Flux Analysis

This protocol outlines the key steps for a typical ¹³C-MFA experiment in cultured cells.

-

Cell Culture and Labeling:

-

Culture cells in a chemically defined medium.

-

In the exponential growth phase, switch the cells to a medium containing the chosen ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose).

-

Incubate for a sufficient time to achieve isotopic and metabolic steady state. This can range from hours to days depending on the cell type and the pathways being studied.[10]

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity to preserve the in vivo metabolic state. A common method is to aspirate the medium and add a cold solvent mixture, such as 80:20 methanol/water at -80°C.[11]

-

Scrape the cells and collect the cell lysate.

-

Separate the intracellular metabolites from macromolecules through centrifugation.[11]

-

-

Sample Analysis:

-

Analyze the extracted metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

The mass spectrometer will detect the mass isotopomer distributions (MIDs) of the metabolites, which reflect the incorporation of ¹³C.[10]

-

-

Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a metabolic network model.[12]

-

The software performs an iterative optimization to estimate the intracellular metabolic fluxes that best explain the experimental data.[12]

-

Detailed Experimental Protocol: SILAC for Protein Turnover Analysis

This protocol describes a typical pulsed SILAC (pSILAC) experiment to measure protein turnover rates.

-

Cell Culture and Labeling:

-

Culture two populations of cells. One in "light" medium (containing natural arginine and lysine) and the other in "heavy" medium (containing ¹³C-labeled arginine and lysine) for at least five cell doublings to ensure complete incorporation.[1][13]

-

At the start of the experiment (time zero), switch the cells from "light" to "heavy" medium or vice versa.

-

-

Sample Collection and Protein Extraction:

-

Harvest cells at various time points after the medium switch.

-

Lyse the cells and extract the proteins.

-

Combine equal amounts of protein from the "light" and "heavy" labeled cell populations.[13]

-

-

Protein Digestion and Sample Preparation:

-

Digest the combined protein mixture into peptides using an enzyme like trypsin.

-

Clean up and prepare the peptide samples for mass spectrometry analysis.[1]

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using high-resolution LC-MS/MS.

-

The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the ¹³C label.

-

-

Data Analysis and Turnover Rate Calculation:

-

Use specialized software (e.g., MaxQuant) to identify and quantify the intensity ratios of heavy to light peptide pairs.

-

The change in the heavy-to-light ratio over time is used to calculate the synthesis and degradation rates (turnover) for each protein.

-

Data Presentation and Interpretation

Quantitative Data from ¹³C-MFA

The output of a ¹³C-MFA experiment is a quantitative flux map of the central carbon metabolism. This data can reveal significant differences in metabolic wiring between different cell types, such as cancer cells and normal cells.

Table 2: Comparative Metabolic Fluxes in Cancer vs. Normal Cells (Relative to Glucose Uptake Rate of 100) [2][5]

| Reaction | Cancer Cells (e.g., Glioblastoma) | Normal Cells (e.g., Astrocytes) |

| Glycolysis | ||

| Glucose -> G6P | 100 | 100 |

| F6P -> G3P (PPP) | 15 | 5 |

| G3P -> Pyruvate | 180 | 190 |

| Pyruvate -> Lactate | 85 | 10 |

| TCA Cycle | ||

| Pyruvate -> Acetyl-CoA | 40 | 85 |

| Acetyl-CoA + OAA -> Citrate | 95 | 95 |

| α-KG -> Succinyl-CoA | 80 | 90 |

| Malate -> OAA | 90 | 95 |

| Glutamine -> α-KG | 55 | 10 |

Note: These are representative values and can vary depending on the specific cell lines and experimental conditions.

Quantitative Data from SILAC

SILAC experiments provide a wealth of quantitative data on protein expression and turnover. This is particularly useful for assessing the impact of drug treatments on the cellular proteome.

Table 3: Effect of Drug Treatment on Protein Turnover Rates (Half-life in hours) [14][15]

| Protein | Untreated Cells (Half-life, h) | Drug-Treated Cells (Half-life, h) | Fold Change in Turnover Rate |

| Protein A (Cell Cycle) | 24 | 48 | 0.5 |

| Protein B (Apoptosis) | 12 | 6 | 2.0 |

| Protein C (Metabolism) | 36 | 36 | 1.0 |

| Protein D (Structural) | 72 | 18 | 4.0 |

Note: This table presents hypothetical data to illustrate the type of quantitative information obtained from a SILAC experiment investigating the effects of a drug.

Visualizing Workflows and Pathways

Central Carbon Metabolism

The following diagram illustrates the interconnected pathways of glycolysis and the TCA cycle, which are central to cellular energy production and biosynthesis.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]